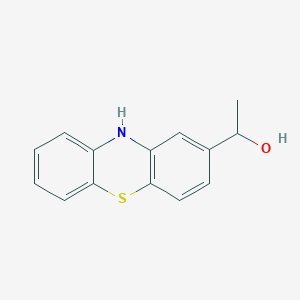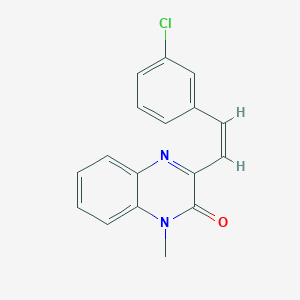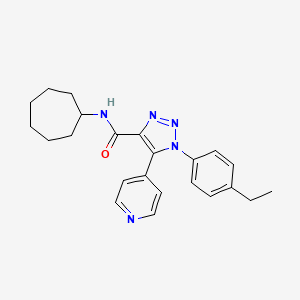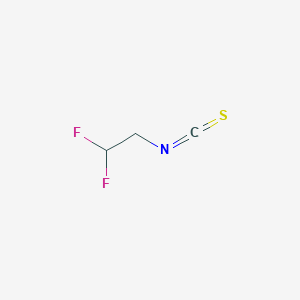![molecular formula C14H12Cl2N2O4 B2831059 5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 477888-93-0](/img/structure/B2831059.png)
5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its complex structure, which includes a diazinane ring and a dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps:
Formation of the Diazinane Ring: The initial step involves the formation of the diazinane ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where 3,4-dichlorobenzoyl chloride reacts with the diazinane ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The final step involves the oxidation of the intermediate to form the oxoethyl group, typically using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxoethyl group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Medicine
In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory, anticancer, or antimicrobial agents. The dichlorophenyl group is known to enhance the biological activity of many compounds, making it a valuable component in drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or coatings, where its chemical stability and reactivity are advantageous.
作用机制
The mechanism of action of 5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the oxoethyl group can form hydrogen bonds or participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-dione: A closely related compound with similar structural features but different reactivity.
5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione: Another analog with slight modifications in the diazinane ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its biological activity, while the diazinane ring provides stability and reactivity, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
属性
IUPAC Name |
5-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O4/c1-17-12(20)8(13(21)18(2)14(17)22)6-11(19)7-3-4-9(15)10(16)5-7/h3-5,8H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSVXOZLTZZBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2830980.png)
![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2830981.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({13-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2830982.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2830983.png)
![1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methyl-1,4-diazepane](/img/structure/B2830989.png)

![3-{[3-(4-FLUOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID](/img/structure/B2830992.png)
![8-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830993.png)

![3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2830995.png)

![ethyl 5-(4-chlorobutanamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830998.png)
